

4-Bromo-2-nitrobenzonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzonitrile

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An In-depth Technical Guide to 4-Bromo-2-nitrobenzonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Bromo-2-nitrobenzonitrile**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-bromo-2-nitrobenzonitrile**.^[1] The molecule consists of a benzene ring substituted with a bromine atom at position 4, a nitro group (-NO₂) at position 2, and a nitrile group (-C≡N) at position 1.

The structural information is confirmed by its SMILES string, C1=CC(=C(C=C1Br)[O-])C#N, and its InChIKey, IOBYLOUUJJPZEO-UHFFFAOYSA-N.^{[1][2]}

Caption: Molecular structure of **4-Bromo-2-nitrobenzonitrile**.

Physicochemical Properties

A summary of the key quantitative data for **4-Bromo-2-nitrobenzonitrile** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	[1]
Molecular Weight	227.01 g/mol	[1]
Monoisotopic Mass	225.93779 Da	[1]
CAS Number	79603-03-5	[1]
XLogP3	1.7	[1]
Form	Powder	

Experimental Protocols

While specific experimental protocols for the synthesis of **4-Bromo-2-nitrobenzonitrile** were not explicitly detailed in the surveyed literature, a general synthetic approach can be inferred from procedures for structurally related molecules. The synthesis of aromatic nitriles can often be achieved through the dehydration of corresponding aldoximes or via Sandmeyer reaction from the corresponding aniline.

A relevant general procedure for the synthesis of nitriles from aldoximes involves using a dehydrating agent in the presence of a base.[3]

General Protocol for Nitrile Synthesis from Aldoxime:

- To a stirred mixture of the corresponding aldoxime (1.0 mmol) in a suitable solvent such as THF (10 mL), add a base, for example, triethylamine (Et₃N) (1.5 mmol).[3]
- Following the addition of the base, introduce a dehydrating agent, such as methoxymethyl bromide (1.5 mmol).[3]
- The resulting mixture is then refluxed for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]
- Upon completion, the reaction mixture is poured into water and neutralized with a sodium bicarbonate solution.[3]

- The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried and concentrated to yield the nitrile product.[3]

For the specific synthesis of **4-Bromo-2-nitrobenzonitrile**, the starting material would be 4-bromo-2-nitrobenzaldehyde oxime.

Spectral Information

Spectral data is crucial for the structural confirmation of **4-Bromo-2-nitrobenzonitrile**. While the raw spectral data is not provided in the search results, the availability of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound is indicated.[1][4] This data would be essential for confirming the presence of the nitrile (C≡N stretch in IR), nitro (N-O stretches in IR), and bromo-substituted benzene ring (aromatic C-H and C=C patterns in IR and NMR) functional groups, as well as the specific substitution pattern on the aromatic ring.

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